

16:0 Caproylamine PE molecular weight

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Compound of Interest

Compound Name: 16:0 Caproylamine PE

Cat. No.: B15576941

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An In-depth Technical Guide on 16:0 Caproylamine Phosphatidylethanolamine

This guide provides a detailed overview of the physicochemical properties of 16:0 Caproylamine Phosphatidylethanolamine, a specialized lipid molecule relevant to researchers and professionals in drug development and lipidomics. The ambiguous common name "**16:0 Caproylamine PE**" refers to the specific chemical structure 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine). This is a derivative of the common phospholipid, dipalmitoylphosphatidylethanolamine (DPPE), where the headgroup's primary amine is acylated with a six-carbon caproyl (hexanoyl) group.

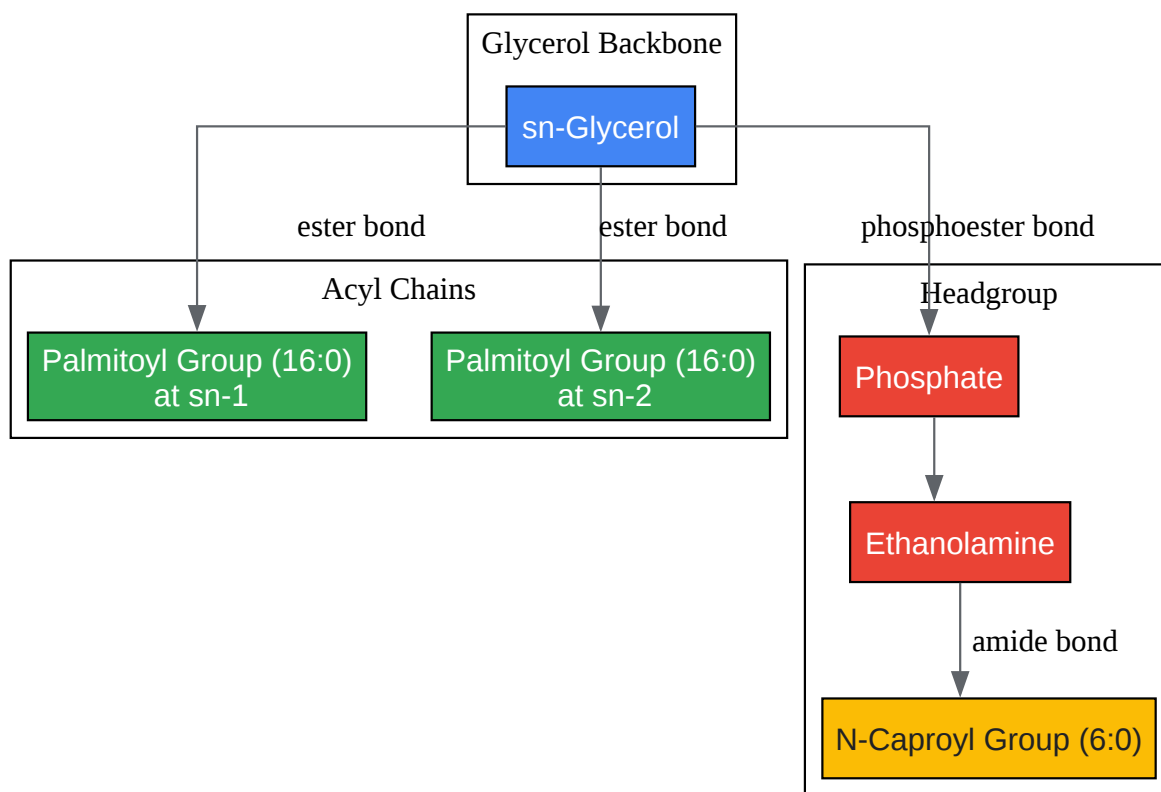
Physicochemical Data

The fundamental quantitative properties of **16:0 Caproylamine PE** are summarized below. This data is critical for experimental design, including the preparation of lipid-based formulations such as liposomes, and for analytical applications like mass spectrometry.

Property	Value	References
Systematic Name	1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)	[1]
Common Name	16:0 Caproylamine PE	[1] [2]
Molecular Formula	C43H85N2O9P	[1] [2]
Molecular Weight	805.12 g/mol	[1] [2]
Exact Mass	804.599 Da	[1]
CAS Number	115288-21-6	[1] [2]

Structural Information

The molecular structure of **16:0 Caproylamine PE** is foundational to its function in lipid bilayers and its interactions with other molecules. The diagram below illustrates the logical assembly of its constituent chemical moieties.



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Fig. 1: Structural components of **16:0 Caproylamine PE**.

Experimental Considerations

While this document does not detail specific experimental protocols, the provided physicochemical data is essential for a range of common laboratory procedures involving lipids.

Preparation of Lipid Stocks

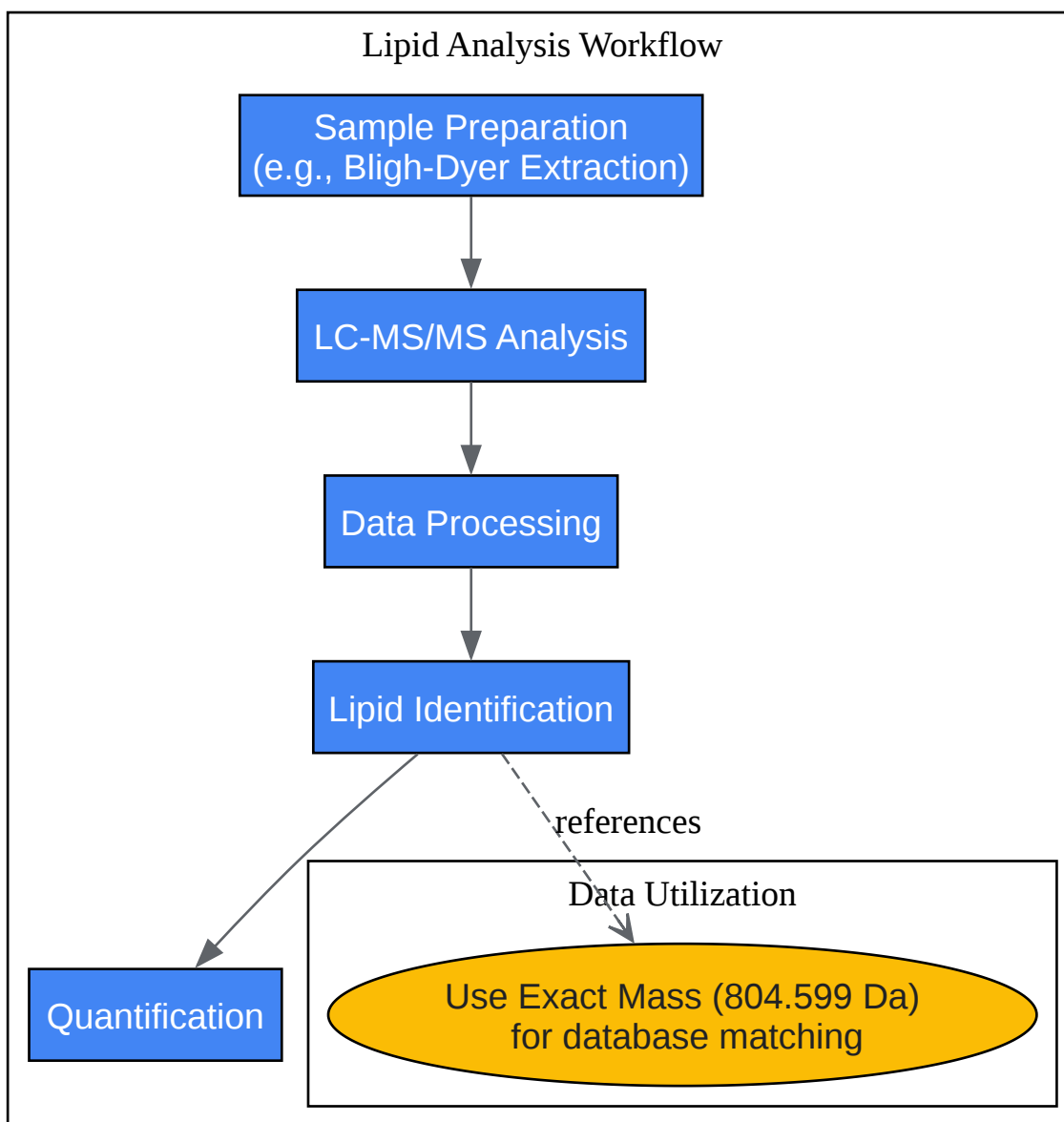
To prepare a stock solution, the molecular weight (805.12 g/mol) is used to calculate the precise mass of the lipid needed to achieve a desired molar concentration. Due to the amphipathic nature of the molecule, it is typically dissolved in an organic solvent such as chloroform or a chloroform/methanol mixture.

- Example Calculation: To make a 10 mM stock solution in 1 mL of chloroform:
 - Moles = $0.010 \text{ mol/L} \times 0.001 \text{ L} = 1 \times 10^{-5} \text{ mol}$
 - Mass = $1 \times 10^{-5} \text{ mol} \times 805.12 \text{ g/mol} = 0.00805 \text{ g} = 8.05 \text{ mg}$

Mass Spectrometry

In mass spectrometry analysis, the exact mass (804.599 Da) is used for the identification and quantification of the molecule. Depending on the ionization source and adduction, the observed mass-to-charge ratio (m/z) will vary. For example, in positive ion mode, one might observe the protonated molecule $[M+H]^+$ at m/z 805.607.

The workflow for a typical lipidomics experiment utilizing this information is outlined below.



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Fig. 2: Workflow for lipid identification using mass spectrometry.

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References

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- 2. 16:0 Caproylamine PE | Liposome | MedChemExpress [medchemexpress.eu]
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